![molecular formula C10H19Cl2N2O4PS B1214415 3-({2-[Bis(2-chloroethyl)amino]-2-oxido-1,3,2-oxazaphosphinan-4-yl}sulfanyl)propanoic acid CAS No. 70396-87-1](/img/structure/B1214415.png)
3-({2-[Bis(2-chloroethyl)amino]-2-oxido-1,3,2-oxazaphosphinan-4-yl}sulfanyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-({2-[Bis(2-chloroethyl)amino]-2-oxido-1,3,2-oxazaphosphinan-4-yl}sulfanyl)propanoic acid is a complex organophosphorus compound. It is known for its significant applications in medicinal chemistry, particularly in the development of chemotherapeutic agents. This compound is characterized by its unique structure, which includes a tetrahydro-1,3,2-oxazaphosphorine ring, bis(2-chloroethyl)amino group, and a carboxyethylthio substituent.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-({2-[Bis(2-chloroethyl)amino]-2-oxido-1,3,2-oxazaphosphinan-4-yl}sulfanyl)propanoic acid typically involves multiple steps:
Formation of the Oxazaphosphorine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the oxazaphosphorine ring.
Introduction of the Bis(2-chloroethyl)amino Group: This step involves the reaction of the intermediate with bis(2-chloroethyl)amine under specific conditions to introduce the bis(2-chloroethyl)amino group.
Attachment of the Carboxyethylthio Group: This step involves the reaction of the intermediate with a carboxyethylthio reagent to introduce the carboxyethylthio group.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes:
Optimization of Reaction Conditions: Ensuring that the reactions are carried out under optimal conditions to maximize yield and purity.
Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification Processes: Utilizing techniques such as crystallization, distillation, and chromatography to purify the final product.
化学反应分析
Types of Reactions
3-({2-[Bis(2-chloroethyl)amino]-2-oxido-1,3,2-oxazaphosphinan-4-yl}sulfanyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form corresponding reduced products.
Substitution: The bis(2-chloroethyl)amino group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
Oxidation Products: Corresponding oxides of the compound.
Reduction Products: Corresponding reduced forms of the compound.
Substitution Products: Compounds where the bis(2-chloroethyl)amino group is replaced by other functional groups.
科学研究应用
3-({2-[Bis(2-chloroethyl)amino]-2-oxido-1,3,2-oxazaphosphinan-4-yl}sulfanyl)propanoic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its interactions with biological molecules and its potential as a biochemical tool.
Medicine: Investigated for its potential as a chemotherapeutic agent due to its ability to interfere with DNA replication.
Industry: Used in the development of new materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of 3-({2-[Bis(2-chloroethyl)amino]-2-oxido-1,3,2-oxazaphosphinan-4-yl}sulfanyl)propanoic acid involves:
DNA Alkylation: The bis(2-chloroethyl)amino group can form covalent bonds with DNA, leading to cross-linking and interference with DNA replication.
Inhibition of Enzymes: The compound can inhibit certain enzymes involved in DNA repair and replication.
Induction of Apoptosis: The compound can induce programmed cell death in cancer cells by triggering apoptotic pathways.
相似化合物的比较
Similar Compounds
Cyclophosphamide: Another oxazaphosphorine compound with similar DNA alkylating properties.
Ifosfamide: A structural analog of cyclophosphamide with similar chemotherapeutic applications.
Trofosfamide: Another related compound with similar biological activity.
Uniqueness
3-({2-[Bis(2-chloroethyl)amino]-2-oxido-1,3,2-oxazaphosphinan-4-yl}sulfanyl)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its carboxyethylthio group, in particular, differentiates it from other similar compounds and contributes to its unique properties.
属性
CAS 编号 |
70396-87-1 |
|---|---|
分子式 |
C10H19Cl2N2O4PS |
分子量 |
365.2 g/mol |
IUPAC 名称 |
3-[[2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]sulfanyl]propanoic acid |
InChI |
InChI=1S/C10H19Cl2N2O4PS/c11-3-5-14(6-4-12)19(17)13-9(1-7-18-19)20-8-2-10(15)16/h9H,1-8H2,(H,13,17)(H,15,16) |
InChI 键 |
VGLDEEJEJWQCBP-UHFFFAOYSA-N |
SMILES |
C1COP(=O)(NC1SCCC(=O)O)N(CCCl)CCCl |
规范 SMILES |
C1COP(=O)(NC1SCCC(=O)O)N(CCCl)CCCl |
同义词 |
4-S-(propionic acid)sulfidocyclophosphamide PASP |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


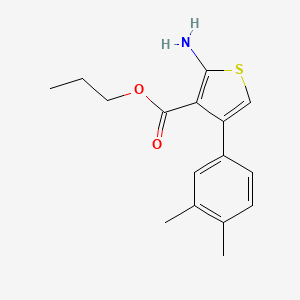
![4-(2-Pyridinylthio)benzofuro[3,2-d]pyrimidine](/img/structure/B1214334.png)
![2-Methoxy-4-[[2-(methylthio)anilino]methyl]phenol](/img/structure/B1214336.png)
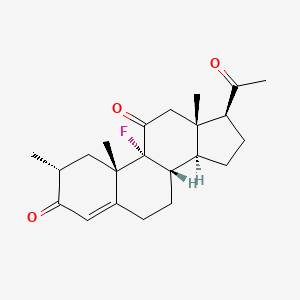

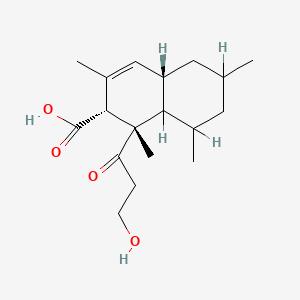

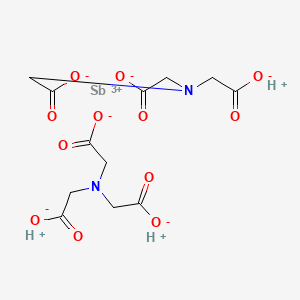
![7,13,26-Trihydroxy-1-methoxy-5,9,24-trimethyl-10-(6-oxopyran-3-yl)-2,15,21,23-tetraoxaheptacyclo[20.3.1.03,20.05,18.06,14.09,13.014,16]hexacosan-8-one](/img/structure/B1214348.png)

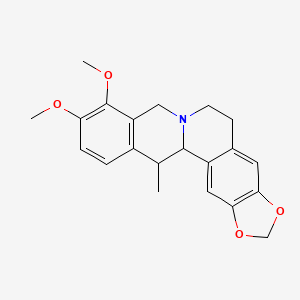


![10-[2-(Dimethylamino)propyl]acridin-9(10h)-one](/img/structure/B1214355.png)
